(4,6-Dichloropyridin-2-YL)methanamine
Overview
Description
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
(4,6-Dichloropyridin-2-YL)methanamine: is utilized in the synthesis of novel pyrimidine derivatives. These derivatives are designed and synthesized to evaluate their biological activities, particularly their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6). The compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating libraries of heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Biology
Researchers in chemical biology employ (4,6-Dichloropyridin-2-YL)methanamine to construct novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with new biological activities and for understanding the molecular basis of their action .
Material Science
The compound finds application in material science, particularly in the development of biomedical materials, electronic materials, and energy materials. Its role in the synthesis of complex molecules can lead to advancements in these areas.
Pharmacology
In pharmacology, (4,6-Dichloropyridin-2-YL)methanamine is used to explore the therapeutic potential of new compounds. Its derivatives are tested for a variety of pharmacological effects, which could lead to the development of new drugs .
Drug Discovery
This compound is integral to the drug discovery process, especially in the design of drugs targeting specific biological pathways. Its derivatives can be screened for activity against a range of diseases, aiding in the identification of promising drug candidates .
Biochemistry
In biochemistry, (4,6-Dichloropyridin-2-YL)methanamine contributes to the study of enzyme-substrate interactions. It can be used to modify enzymes or substrates, thereby altering their activity and studying the resulting effects .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be used as a reagent or a precursor for developing analytical methods. It may help in the detection and quantification of various biological and chemical substances .
Safety and Hazards
properties
IUPAC Name |
(4,6-dichloropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPDLJHFHXQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297497 | |
Record name | 4,6-Dichloro-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyridin-2-YL)methanamine | |
CAS RN |
1060815-16-8 | |
Record name | 4,6-Dichloro-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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